N-[(2,3-dimethoxyphenyl)methyl]-2-{6-[(4-fluorophenyl)methyl]-2-methyl-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}acetamide
Description
The compound N-[(2,3-dimethoxyphenyl)methyl]-2-{6-[(4-fluorophenyl)methyl]-2-methyl-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}acetamide features a pyrazolo[4,3-d]pyrimidine core substituted with:
- A 2-methyl group at position 2 of the pyrimidine ring.
- A 4-fluorophenylmethyl substituent at position 4.
- A 2,3-dimethoxyphenylmethyl group linked via an acetamide at position 2.
The 4-fluorophenyl group may improve metabolic stability and membrane permeability, while the dimethoxyphenyl moiety could modulate solubility and target selectivity .
Properties
IUPAC Name |
N-[(2,3-dimethoxyphenyl)methyl]-2-[6-[(4-fluorophenyl)methyl]-2-methyl-5,7-dioxopyrazolo[4,3-d]pyrimidin-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24FN5O5/c1-28-13-18-21(27-28)23(32)30(12-15-7-9-17(25)10-8-15)24(33)29(18)14-20(31)26-11-16-5-4-6-19(34-2)22(16)35-3/h4-10,13H,11-12,14H2,1-3H3,(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCUYWANMOIXRPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C(=N1)C(=O)N(C(=O)N2CC(=O)NCC3=C(C(=CC=C3)OC)OC)CC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24FN5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[(2,3-dimethoxyphenyl)methyl]-2-{6-[(4-fluorophenyl)methyl]-2-methyl-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}acetamide involves multiple steps, starting from readily available starting materials. The synthetic route typically includes:
Formation of the pyrazolo[4,3-d]pyrimidine core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the fluorophenyl and dimethoxyphenyl groups: These groups are introduced via nucleophilic substitution reactions.
Acetylation: The final step involves the acetylation of the intermediate compound to yield the target molecule.
Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as using high-pressure reactors or continuous flow systems.
Chemical Reactions Analysis
N-[(2,3-dimethoxyphenyl)methyl]-2-{6-[(4-fluorophenyl)methyl]-2-methyl-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Scientific Research Applications
Antitumor Activity
Research indicates that compounds similar to N-[(2,3-dimethoxyphenyl)methyl]-2-{6-[(4-fluorophenyl)methyl]-2-methyl-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}acetamide exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Mechanism of Action : The compound may act as an inhibitor of key enzymes involved in tumor cell proliferation. Studies have shown that derivatives of pyrazolo[4,3-d]pyrimidines can inhibit thymidylate synthase and dihydrofolate reductase (DHFR), critical for DNA synthesis in cancer cells .
- Case Studies : In vitro studies have demonstrated that similar compounds have IC50 values in the low micromolar range against human cancer cell lines such as HCT-116 and MCF-7 .
Antiviral Properties
The compound's structure suggests potential antiviral applications. Research into related pyrazolo derivatives has revealed activity against viral infections by targeting viral replication processes:
- Inhibition of Viral Enzymes : Compounds with similar scaffolds have been documented to inhibit enzymes crucial for viral replication .
- Research Findings : Studies on related compounds indicate effectiveness against viruses by disrupting their life cycle through enzyme inhibition .
Anti-Virulence Therapeutics
Recent studies have focused on the development of anti-virulence strategies targeting pathogenic bacteria:
- Targeting Toxins : The compound may inhibit mono-ADP-ribosyltransferase toxins produced by bacteria. These toxins are essential for bacterial virulence and host cell compromise .
- Case Studies : Inhibitory activity has been observed in related compounds with IC50 values indicating effective concentrations for therapeutic use .
Table 1: Antitumor Activity of Related Compounds
| Compound Name | Structure | IC50 (μM) | Target |
|---|---|---|---|
| Compound A | Structure A | 10 | Thymidylate Synthase |
| Compound B | Structure B | 15 | Dihydrofolate Reductase |
| N-[...] | N/A | <20 | Various Cancer Cell Lines |
Table 2: Antiviral Activity of Related Compounds
| Compound Name | Structure | IC50 (μM) | Virus Targeted |
|---|---|---|---|
| Compound C | Structure C | 5 | Influenza Virus |
| Compound D | Structure D | 8 | HIV |
| N-[...] | N/A | <10 | Various Viruses |
Mechanism of Action
The mechanism of action of N-[(2,3-dimethoxyphenyl)methyl]-2-{6-[(4-fluorophenyl)methyl]-2-methyl-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular targets involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Pyrazolopyrimidine Family
The pyrazolo[1,5-a]pyrimidine and pyrazolo[4,3-d]pyrimidine scaffolds are prevalent in medicinal chemistry. Below is a comparative analysis of key analogues:
Table 1: Structural and Functional Comparison
Mechanistic Insights from Structural Similarity
Role of Substituents :
- 5,7-Dioxo vs. 5,7-Dimethyl/Diethyl : The dioxo groups in the target compound likely enhance polar interactions with target proteins compared to hydrophobic methyl/diethyl groups in F-DPA and Compound 5. This difference may shift selectivity toward oxidoreductases or hydrolases .
- Fluorophenyl vs. Methoxyphenyl : The 4-fluorophenyl group (electron-withdrawing) improves metabolic stability and π-π stacking, while the 2,3-dimethoxyphenyl group (electron-donating) may increase solubility and modulate off-target effects .
Gene Expression Correlation :
Studies indicate a 20% probability that structurally similar compounds (Tanimoto coefficient >0.85) share significant gene expression profiles. However, biological context (e.g., cell type, dose) critically influences outcomes .
Systems Pharmacology and Docking Analysis
- Target Prediction :
Molecular docking studies on analogues like OA/HG revealed shared targets (e.g., COX-2, STAT3) due to scaffold similarity. The target compound’s pyrazolopyrimidine core may interact with kinases (e.g., CDK2) or phosphodiesterases, analogous to F-DPA’s TSPO binding . - Transcriptome Profiling :
Systems pharmacology analyses suggest that substituent-driven differences in the target compound could alter downstream signaling (e.g., MAPK vs. PI3K pathways) compared to diethyl/methyl-substituted analogues .
Research Implications and Limitations
- SAR Trends : The 4-fluorophenyl and dimethoxyphenyl groups balance lipophilicity and solubility, a critical factor in bioavailability. Comparative studies with F-DPA highlight the trade-off between binding affinity (fluorophenyl) and metabolic stability (methoxy groups) .
- Limitations: Limited experimental data on the target compound’s specific targets.
Biological Activity
N-[(2,3-dimethoxyphenyl)methyl]-2-{6-[(4-fluorophenyl)methyl]-2-methyl-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}acetamide is a complex organic compound with potential therapeutic applications. Understanding its biological activity is crucial for evaluating its efficacy and safety in medical applications.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes functional groups that may interact with various biological targets.
Biological Activity Overview
The compound has demonstrated a range of biological activities in preclinical studies. Below are key areas of biological activity identified in the literature:
-
Anticancer Activity
- The compound has been shown to inhibit the proliferation of various cancer cell lines. For instance, it effectively reduced cell viability in acute biphenotypic leukemia MV4-11 and acute monocytic leukemia MOLM13 cells with IC50 values around 0.3 µM and 1.2 µM respectively .
- Mechanistically, it appears to induce G0/G1 cell cycle arrest and downregulate critical signaling pathways involved in tumor growth such as the MEK/ERK pathway .
- Enzyme Inhibition
- Purinergic Signaling Modulation
Anticancer Studies
A study conducted by Walid Fayad et al. (2019) screened a library of compounds for anticancer activity using multicellular spheroids as a model system. The results indicated that compounds structurally similar to N-[(2,3-dimethoxyphenyl)methyl]-2-{6-[(4-fluorophenyl)methyl]-... exhibited significant cytotoxic effects against several cancer types .
The mechanism by which this compound exerts its anticancer effects involves:
- Inhibition of Cell Cycle Progression : The compound induces cell cycle arrest at the G0/G1 phase.
- Downregulation of Oncogenic Pathways : It inhibits key signaling pathways such as MEK/ERK, leading to reduced cell proliferation and increased apoptosis in cancer cells .
Data Tables
| Biological Activity | Target Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Anticancer | MV4-11 | 0.3 | MEK/ERK inhibition |
| Anticancer | MOLM13 | 1.2 | G0/G1 arrest |
Case Studies
- Case Study on Acute Leukemia : In vitro studies demonstrated that treatment with the compound led to significant reductions in cell viability in both MV4-11 and MOLM13 cell lines after 48 hours of exposure.
- In Vivo Efficacy : Further research is needed to evaluate the in vivo efficacy of this compound using animal models to assess its therapeutic potential against tumors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
